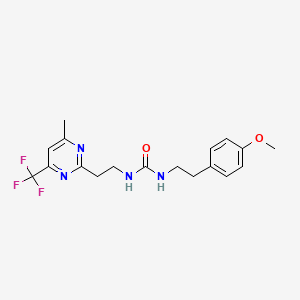

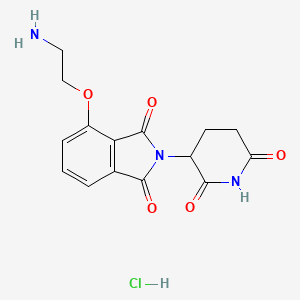

![molecular formula C14H13NO5S B2887494 3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 885269-74-9](/img/structure/B2887494.png)

3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid , also known as mesalamine or 5-aminosalicylic acid (5-ASA) , is a medication primarily used to treat inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn’s disease. It belongs to the class of aminosalicylates and exhibits anti-inflammatory properties within the gastrointestinal tract.

Synthesis Analysis

The synthesis of mesalamine involves several steps. One common method is the conversion of sulfasalazine , a prodrug, to mesalamine in the colon by bacterial azoreductases. This process releases the active compound, which then exerts its therapeutic effects locally.

Molecular Structure Analysis

Mesalamine’s molecular formula is C₇H₇NO₃S , and its structure consists of a benzene ring with an attached sulfonamide group and an amino group. The methoxyphenyl substituent enhances its bioavailability and targeting specificity.

Chemical Reactions Analysis

- Hydrolysis : Mesalamine can undergo hydrolysis in the gastrointestinal tract, releasing 5-ASA.

- Azo Reduction : In the colon, bacterial enzymes reduce the azo bond in sulfasalazine, yielding mesalamine and sulfapyridine.

- Esterification : Mesalamine can form esters with various functional groups.

Physical And Chemical Properties Analysis

- Melting Point : Mesalamine melts at approximately 280°C.

- Solubility : It is soluble in water and slightly soluble in organic solvents.

- pKa : The pKa value of its carboxylic acid group is around 2.4.

Safety And Hazards

- Side Effects : Mesalamine may cause gastrointestinal symptoms, headache, and rash.

- Allergic Reactions : Rarely, hypersensitivity reactions occur.

- Renal Impairment : Caution is needed in patients with renal dysfunction.

- Pregnancy : Mesalamine is generally considered safe during pregnancy.

Future Directions

Research continues to explore novel formulations, targeted delivery systems, and combination therapies to enhance mesalamine’s efficacy while minimizing side effects. Additionally, investigating its role in preventing colorectal cancer in IBD patients remains an area of interest.

properties

IUPAC Name |

3-[(3-methoxyphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5S/c1-20-12-6-3-7-13(9-12)21(18,19)15-11-5-2-4-10(8-11)14(16)17/h2-9,15H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETKBKJMCXJOKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(3-Methoxyphenyl)sulfonyl]amino}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-cyano-3-hydroxy-4-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]but-2-enamide](/img/structure/B2887414.png)

![1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2887417.png)

![6-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2887419.png)

![(E)-3-((4-methoxyphenyl)sulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)propanamide](/img/structure/B2887427.png)

![ethyl 2-(2-((7H-purin-6-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2887429.png)

![2-(5-amino-3-(ethylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2887434.png)